Ferrocene-d10, Iron, di(cyclopentadienyl-d5), Decadeuteroferrocene
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Overview
Description
Ferrocene-D10 is a deuterated derivative of ferrocene, an organometallic compound with the formula Fe(C5H5)2. Ferrocene itself is a “sandwich” compound consisting of two cyclopentadienyl rings bound to a central iron atom. The deuterated version, Ferrocene-D10, has all hydrogen atoms in the cyclopentadienyl rings replaced by deuterium atoms. This modification is often used in scientific research to study reaction mechanisms and kinetics due to the isotope effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrocene-D10 can be synthesized by several methods. One common approach involves the reaction of deuterated cyclopentadiene with iron(II) chloride. The process typically involves the following steps:
Preparation of Deuterated Cyclopentadiene: Deuterated cyclopentadiene is prepared by the deuteration of cyclopentadiene using deuterium gas or deuterated solvents.
Formation of Sodium Cyclopentadienide: The deuterated cyclopentadiene is then treated with sodium metal to form sodium cyclopentadienide.
Reaction with Iron(II) Chloride: The sodium cyclopentadienide is reacted with iron(II) chloride to form Ferrocene-D10.
Industrial Production Methods
While the laboratory synthesis of Ferrocene-D10 is well-documented, its industrial production is less common due to the specialized nature of deuterated compounds. the principles remain the same, involving the large-scale deuteration of cyclopentadiene and subsequent reaction with iron(II) chloride under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Ferrocene-D10 undergoes various types of chemical reactions, similar to its non-deuterated counterpart:
Oxidation: Ferrocene-D10 can be oxidized to form the ferrocenium cation.
Reduction: It can be reduced back from the ferrocenium cation to ferrocene.
Substitution: Electrophilic aromatic substitution reactions, such as acetylation, alkylation, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) are used for acetylation reactions.
Major Products
Oxidation: The major product is the ferrocenium cation.
Substitution: Products include acetylferrocene, alkylferrocene, and sulfonylferrocene, depending on the substituent introduced.
Scientific Research Applications
Ferrocene-D10 has a wide range of applications in scientific research:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its well-defined chemical shifts.
Biology: Studied for its potential use in bioorganometallic chemistry, including drug design and delivery.
Medicine: Investigated for its anticancer and antimalarial properties.
Industry: Used in the development of advanced materials, such as ferrocene-containing polymers and sensors.
Mechanism of Action
The mechanism by which Ferrocene-D10 exerts its effects is primarily through its ability to undergo redox reactions. The ferrocenium cation can interact with various biological molecules, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death, which is particularly useful in anticancer applications.
Comparison with Similar Compounds
Similar Compounds
Cobaltocene: Similar to ferrocene but with cobalt instead of iron.
Nickelocene: Contains nickel in place of iron.
Ruthenocene: Contains ruthenium instead of iron.
Uniqueness
Ferrocene-D10 is unique due to its deuterium atoms, which provide distinct advantages in studying reaction mechanisms and kinetics. The isotope effect allows researchers to gain insights into the pathways and intermediates involved in various chemical reactions.
Conclusion
Ferrocene-D10 is a valuable compound in scientific research, offering unique properties due to its deuterium content. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and important compound in the field of organometallic chemistry.
Properties
Molecular Formula |
C10H20Fe |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
iron;1,2,3,4,5-pentadeuteriocyclopentane |
InChI |
InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2;/i2*1D,2D,3D,4D,5D; |
InChI Key |
KPCCMGYPEIQAEN-DQPUZLHUSA-N |
Isomeric SMILES |
[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[Fe] |
Canonical SMILES |
C1CCCC1.C1CCCC1.[Fe] |
Origin of Product |
United States |
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